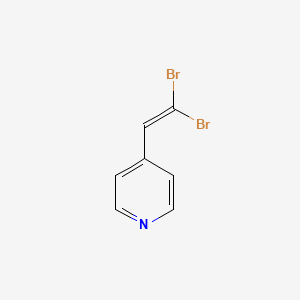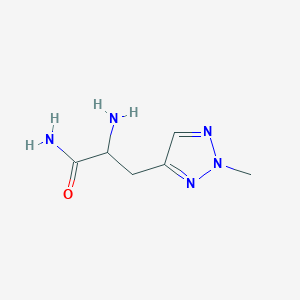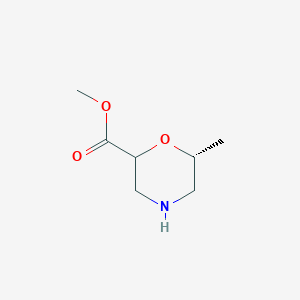
Methyl (6R)-6-methylmorpholine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (6R)-6-methylmorpholine-2-carboxylate is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound is characterized by the presence of a methyl group at the 6th position and a carboxylate ester group at the 2nd position of the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (6R)-6-methylmorpholine-2-carboxylate typically involves the reaction of morpholine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group at the 6th position is oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (6R)-6-methylmorpholine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of Methyl (6R)-6-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its chemical structure and the nature of the target. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Methyl (6S)-6-methylmorpholine-2-carboxylate: The enantiomer of the compound with a different spatial arrangement of atoms.
Methyl morpholine-2-carboxylate: A similar compound without the methyl group at the 6th position.
Ethyl (6R)-6-methylmorpholine-2-carboxylate: A similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl (6R)-6-methylmorpholine-2-carboxylate is unique due to its specific stereochemistry and the presence of both a methyl group and a carboxylate ester group
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
methyl (6R)-6-methylmorpholine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-3-8-4-6(11-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6?/m1/s1 |
InChI-Schlüssel |
HRHYRCUGGGPZNL-LWOQYNTDSA-N |
Isomerische SMILES |
C[C@@H]1CNCC(O1)C(=O)OC |
Kanonische SMILES |
CC1CNCC(O1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


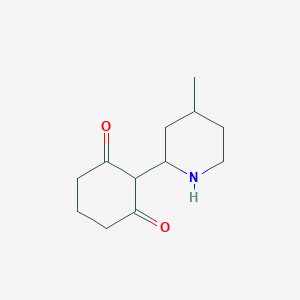
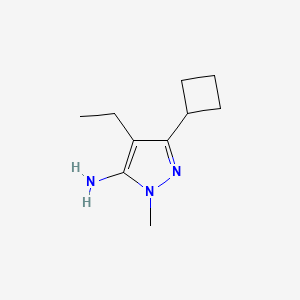
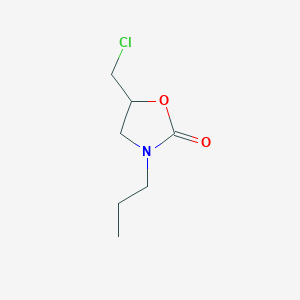
amine](/img/structure/B13304330.png)
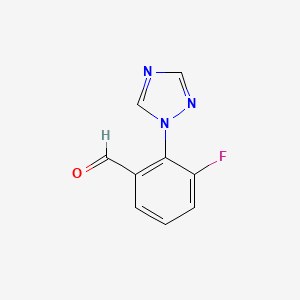
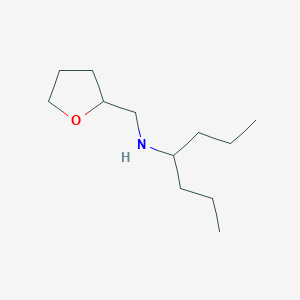


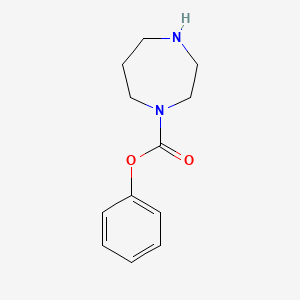
![3-[(5-Aminopentyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13304363.png)

